3-Amino-2-phenylpropane-1,2-diol
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Overview
Description
3-Amino-2-phenylpropane-1,2-diol is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of an amino group (-NH2) and two hydroxyl groups (-OH) attached to a phenyl-substituted propane backbone
Scientific Research Applications
3-Amino-2-phenylpropane-1,2-diol has a wide range of applications in scientific research:
Safety and Hazards
3-Amino-2-phenylpropane-1,2-diol causes severe skin burns and eye damage . It is recommended to not breathe dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling . Protective gloves, protective clothing, eye protection, and face protection should be worn .
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as amphetamines and derivatives , which are organic compounds containing or derived from 1-phenylpropan-2-amine.
Mode of Action
The mode of action of 3-Amino-2-phenylpropane-1,2-diol involves a two-step strategy. First, the amino group is chemo-selectively reacted with a diverse set of electrophiles to result in functional diol intermediates . This is followed by an intramolecular cyclization to generate a series of functional aliphatic six-membered cyclic carbonate monomers .
Biochemical Pathways
The compound’s ability to install concurrently two different functional groups suggests that it may influence multiple biochemical pathways .
Result of Action
The result of the action of this compound is the production of functional aliphatic six-membered cyclic carbonate monomers . These monomers can be subjected to organo-catalytic ring-opening polymerization to produce well-defined homopolymers and copolymers .
Biochemical Analysis
Biochemical Properties
It is known that the compound can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence its interactions with enzymes, proteins, and other biomolecules.
Molecular Mechanism
The molecular mechanism of action of 3-Amino-2-phenylpropane-1,2-diol is not well-defined. It is speculated that the compound may interact with biomolecules through binding interactions, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-phenylpropane-1,2-diol can be achieved through several methods. One common approach involves the enantioselective hydrolysis of epoxides derived from styrene derivatives. This method typically employs a combination of styrene monooxygenase and epoxide hydrolases to obtain the desired diol with high optical purity . Another method involves the reaction of 3-chloro-1,2-propanediol with ammonia in an alkaline environment, followed by purification steps .
Industrial Production Methods: Industrial production of this compound often utilizes multi-enzyme cascade reactions. These reactions involve the use of alcohol dehydrogenase, ω-transaminase, and alanine dehydrogenase to create a redox-neutral network, enabling the synthesis of the compound with high regio- and stereoselectivity .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-phenylpropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions include phenylpropanolamines, which are used as intermediates in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive compounds .
Comparison with Similar Compounds
2-Amino-1,3-propane diol: This compound is structurally similar but differs in the position of the amino and hydroxyl groups.
3-Amino-1,2-propanediol: Another similar compound, used in the preparation of iohexol, a non-ionic contrast medium.
Uniqueness: 3-Amino-2-phenylpropane-1,2-diol is unique due to its phenyl substitution, which imparts distinct chemical properties and enhances its applicability in various fields. The presence of both amino and hydroxyl groups allows for versatile chemical modifications, making it a valuable compound in synthetic organic chemistry .
Properties
IUPAC Name |
3-amino-2-phenylpropane-1,2-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c10-6-9(12,7-11)8-4-2-1-3-5-8/h1-5,11-12H,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHSHQBSGFVPFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)(CO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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